N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the benzothiazole family, which is known for its biological and pharmacological activities. The presence of the benzothiazole ring system in its structure contributes to its stability and reactivity, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of benzothiazole-2-thiol with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its pharmacological properties, including anti-tubercular and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological processes, leading to the desired pharmacological effects. The benzothiazole ring system plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- N,N-diethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propionamide
Uniqueness
N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide stands out due to its specific propyl groups, which influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-9-16(10-4-2)14(18)11-17-15(19)12-7-5-6-8-13(12)22(17,20)21/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBYBQTHNYSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.